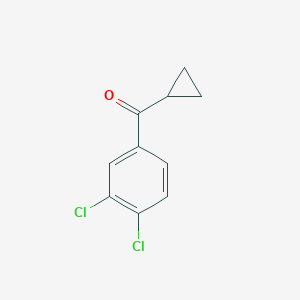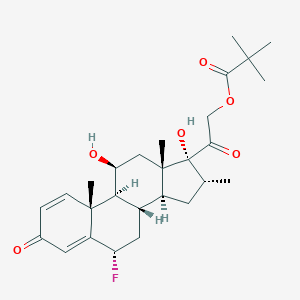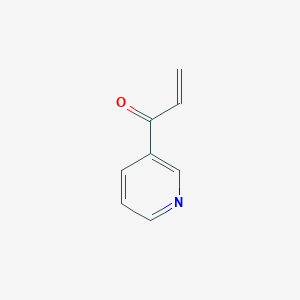
Cyclopropyl 3,4-dichlorophenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 3,4-dichlorophenyl ketone is a chemical compound with the IUPAC name cyclopropyl (3,4-dichlorophenyl)methanone . It has a molecular weight of 215.08 and appears as a light yellow oil .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 3,4-dichlorophenyl ketone is represented by the linear formula C10H8Cl2O . The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Cyclopropyl 3,4-dichlorophenyl ketone can be used in cycloaddition reactions . Cycloaddition reactions of cyclopropane derivatives have been widely used in the rapid construction of cyclic, polycyclic, or bridged cyclic products . They can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes .
Asymmetric Synthesis
This compound can be used in the asymmetric synthesis of cyclic frameworks . This is a method that allows for the creation of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals .
Building Blocks for Natural Products
Cyclopropyl 3,4-dichlorophenyl ketone can serve as building blocks for natural products . Natural products are often complex molecules, and the ability to use cyclopropane derivatives as building blocks can simplify their synthesis .
Strained Ring-Induced Cycloadditions
The compound can be used in strained ring-induced cycloadditions . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .
Production of Small to Middle All-Carbon Ring Structures
Cyclopropyl 3,4-dichlorophenyl ketone can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures .
Gold-Catalyzed Stereoselective Cycloaddition
This compound can be used in gold-catalyzed stereoselective cycloaddition . This is a reliable and divergent strategy, enabling readily accessible precursors to be intercepted by in situ generated gold-furyl 1,4-dipoles, delivering previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles .
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopropyl ketones are known to be valuable building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Cyclopropyl ketones have been reported to participate in (4 + 4) cycloadditions , a type of chemical reaction where two molecules combine to form a larger molecule with the loss of a small molecule such as water. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may interact with its targets through similar mechanisms.
Biochemical Pathways
Cyclopropyl ketones are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-used reaction in organic chemistry for the formation of carbon-carbon bonds. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may affect similar biochemical pathways.
Result of Action
Given its potential involvement in (4 + 4) cycloadditions , it may contribute to the formation of larger, more complex molecules in the cell.
Eigenschaften
IUPAC Name |
cyclopropyl-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVARTRUFLNVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600136 |
Source


|
| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136906-33-7 |
Source


|
| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
